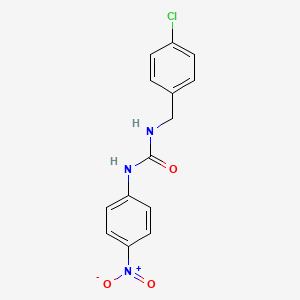
N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea
Descripción general
Descripción
N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea, also known as CBNU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CBNU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it a promising candidate for use in biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea has been found to have a wide range of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea has been shown to have anti-inflammatory effects. It has been found to inhibit the production of inflammatory cytokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea in lab experiments is its unique chemical structure, which allows it to interact with various enzymes and signaling pathways. However, one of the main limitations of using N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea is its potential toxicity. N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea has been found to be toxic to both cancer cells and normal cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea. One area of research is the development of new anticancer drugs based on the structure of N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea. Another area of research is the development of new antibiotics based on the antimicrobial properties of N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea and its potential side effects.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of cancer treatment. N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle.
In addition to its potential applications in cancer treatment, N-(4-chlorobenzyl)-N'-(4-nitrophenyl)urea has also been studied for its antimicrobial properties. It has been found to have significant activity against both gram-positive and gram-negative bacteria, making it a promising candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-11-3-1-10(2-4-11)9-16-14(19)17-12-5-7-13(8-6-12)18(20)21/h1-8H,9H2,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQSCSGZLMFRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(anilinosulfonyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4077895.png)
![N-allyl-N-[2-(4-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077901.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide](/img/structure/B4077919.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077925.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}piperazine oxalate](/img/structure/B4077930.png)
![ethyl 4-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4077934.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]acetamide](/img/structure/B4077939.png)
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B4077944.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4077952.png)
amine hydrochloride](/img/structure/B4077959.png)
![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4077972.png)
![1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4077981.png)
![N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077982.png)
![1-[2-(2-phenoxyethoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077989.png)